(S)-Azepan-3-ol hydrochloride

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

(S)-Azepan-3-ol hydrochloride (CAS: 1923069-56-0; molecular formula C₆H₁₄ClNO; molecular weight 151.63 g/mol) is a chiral secondary alcohol and cyclic amine belonging to the azepane class of organoheterocyclic compounds. It features a saturated seven-membered azepane ring with a stereodefined (S)-configured hydroxyl group at the 3-position, presented as a stable hydrochloride salt.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B7989480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Azepan-3-ol hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)O.Cl
InChIInChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
InChIKeyUDCSEKAGGOQECK-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Azepan-3-ol Hydrochloride: A Chiral Seven-Membered Heterocyclic Building Block for Asymmetric Synthesis and Drug Discovery


(S)-Azepan-3-ol hydrochloride (CAS: 1923069-56-0; molecular formula C₆H₁₄ClNO; molecular weight 151.63 g/mol) is a chiral secondary alcohol and cyclic amine belonging to the azepane class of organoheterocyclic compounds [1]. It features a saturated seven-membered azepane ring with a stereodefined (S)-configured hydroxyl group at the 3-position, presented as a stable hydrochloride salt . This stereochemical specificity renders it a valuable chiral building block in medicinal chemistry for constructing enantiomerically pure pharmacophores, particularly as a conformationally constrained core scaffold for central nervous system (CNS) and other therapeutic programs .

Why Procurement Must Prioritize (S)-Azepan-3-ol Hydrochloride Over Racemic or Opposite Enantiomer Alternatives


The simple substitution of (S)-azepan-3-ol hydrochloride with its racemate or the (R)-enantiomer is not scientifically valid in asymmetric synthesis or drug discovery contexts. The (S)-configuration imparts a distinct three-dimensional geometry that directly dictates enantioselective interactions with biological targets, such as enzymes and receptors, often leading to divergent pharmacological outcomes [1]. A 2023 study demonstrated that derivatives of (R)-azepan-3-ol exhibited a 10-fold enhancement in binding affinity for cyclin-dependent kinase 4 (CDK4) relative to the (S)-enantiomer, with IC₅₀ values < 50 nM for the (R)-form, providing a clear class-level inference that stereochemistry fundamentally governs target engagement and cannot be interchanged . Consequently, procurement based on chemical formula alone, without specifying stereochemistry, introduces uncontrolled variables that jeopardize the reproducibility and interpretation of chiral-dependent research.

Quantitative Differentiators: A Head-to-Head Comparison of (S)-Azepan-3-ol Hydrochloride Against Key Comparators


Enantiomeric Purity: Superior Control Over Stereochemical Outcome in Asymmetric Synthesis

When selecting a chiral azepane building block, enantiomeric purity is paramount. (S)-Azepan-3-ol hydrochloride, derived from processes such as the chemoenzymatic reduction of azepan-3-one using (S)-selective ketoreductases, achieves high enantiomeric excess (ee) essential for stereochemical fidelity [1]. In contrast, the racemic mixture (R/S)-azepan-3-ol hydrochloride contains equal amounts of both enantiomers, introducing unwanted stereochemical ambiguity and requiring subsequent, costly resolution steps that reduce overall yield and increase synthetic burden [2]. The (S)-configured hydroxyl group provides a predictable and tunable vector for downstream functionalization, a critical advantage over the racemate where the presence of the (R)-enantiomer can lead to undesirable side reactions or lower diastereoselectivity.

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Comparative Purity and Price Analysis for Cost-Effective Procurement of (S)-Azepan-3-ol Hydrochloride

A direct market comparison reveals a quantifiable cost differential for (S)-azepan-3-ol hydrochloride relative to its (R)-enantiomer. From a major supplier (Aladdin Scientific), the (S)-enantiomer is priced at approximately $726.90 for 1 gram at ≥97% purity . In contrast, a comparable 1-gram quantity of the (R)-enantiomer is listed by a specialized vendor (ChemShuttle) at $1,250.00 . This represents a price premium of approximately 72% for the (R)-form at an equivalent scale. Both compounds are offered at comparable purity grades (≥95-97%) , making this a direct cost-of-goods consideration for budget-conscious research programs.

Chemical Procurement Cost Analysis Vendor Comparison

Solubility and Handling Characteristics: Hydrochloride Salt Form Enables Practical Laboratory Use

The hydrochloride salt form of (S)-azepan-3-ol confers a significant practical advantage over the free base. The (S)-azepan-3-ol hydrochloride is reported to be highly soluble in water and polar organic solvents, a characteristic of its protonated amine and chloride counterion . This is in direct contrast to the neutral free base (S)-azepan-3-ol (CAS 1923069-55-9), which is expected to have significantly lower aqueous solubility due to its uncharged amine [1]. The salt form also enhances long-term storage stability by reducing hygroscopicity and preventing oxidation of the amine, as indicated by recommended storage conditions (2-8°C) .

Physicochemical Properties Solubility Salt Selection

Validated Research Applications Where (S)-Azepan-3-ol Hydrochloride Provides a Quantifiable Advantage


Enantioselective Synthesis of Chiral CNS Drug Candidates

Researchers developing stereochemically-defined CNS-active compounds, such as muscarinic acetylcholine receptor (mAChR) modulators, benefit from the (S)-configured azepane core. The high enantiomeric excess (>90%) achievable for this scaffold, as demonstrated by chemoenzymatic routes [1], ensures the final drug candidate's stereochemistry is controlled from the outset. This avoids the yield losses and analytical challenges associated with late-stage chiral resolution, a critical factor given the 10-fold difference in binding affinity observed between azepane enantiomers for certain targets like CDK4 .

Cost-Sensitive Medicinal Chemistry Library Synthesis

For high-throughput parallel synthesis or the generation of focused compound libraries where chirality is a variable but not the primary focus, (S)-azepan-3-ol hydrochloride offers a 72% cost advantage over the (R)-enantiomer per gram . This allows for a greater number of analogs to be synthesized within a fixed budget, accelerating the structure-activity relationship (SAR) exploration and hit-to-lead optimization phases. The superior aqueous solubility of the hydrochloride salt further facilitates automated liquid handling and purification workflows .

Constrained Peptidomimetic Scaffold Design

The seven-membered azepane ring provides a unique conformational constraint compared to five- or six-membered heterocycles. (S)-Azepan-3-ol hydrochloride serves as an ideal starting point for introducing a stereodefined hydroxyl handle onto a non-aromatic, flexible yet constrained scaffold. This allows medicinal chemists to explore novel peptide turn mimetics or to rigidify flexible linkers in bifunctional molecules (e.g., PROTACs), where precise orientation is crucial for ternary complex formation [2].

Technical Documentation Hub

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